5-chloro-2-methoxy-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

説明

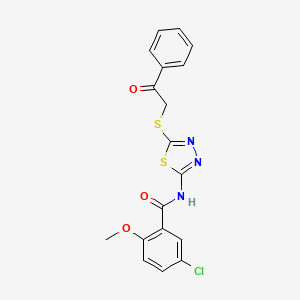

5-Chloro-2-methoxy-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with a benzamide moiety at position 2 and a (2-oxo-2-phenylethyl)thio group at position 3. The benzamide component is further modified with a chlorine atom at position 5 and a methoxy group at position 2 of the benzene ring. This compound belongs to a class of 1,3,4-thiadiazole derivatives, which are widely studied for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties .

特性

IUPAC Name |

5-chloro-2-methoxy-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O3S2/c1-25-15-8-7-12(19)9-13(15)16(24)20-17-21-22-18(27-17)26-10-14(23)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPUVEGLYOTZFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Anhydrous Methylation

Procedure :

- 5-Chlorosalicylic acid (1 equiv) is suspended in acetone with anhydrous potassium carbonate (3.15 equiv).

- Dimethyl sulfate (2.15 equiv) is added dropwise under reflux (4 hours).

- After cooling, the mixture is filtered, and acetone evaporated to yield methyl 5-chloro-2-methoxybenzoate (95% yield).

- Saponification with aqueous NaOH (10%, reflux, 1 hour) provides 5-chloro-2-methoxybenzoic acid (m.p. 80–81°C).

Advantages : High yield, avoids intermediate ester isolation.

Aqueous Methylation

Procedure :

- Methyl 5-chlorosalicylate is treated with dimethyl sulfate in aqueous NaOH.

- Stepwise methylation at 45–50°C yields methyl 5-chloro-2-methoxybenzoate (72% yield after recrystallization).

Limitations : Lower efficiency due to competing hydrolysis.

Synthesis of 1,3,4-Thiadiazole-2-Amine Intermediate

The 1,3,4-thiadiazole ring is constructed via cyclocondensation of thiosemicarbazides. A microwave-assisted method enhances efficiency:

Microwave-Assisted Cyclization

Procedure :

- Thiosemicarbazide (1 equiv) and carbon disulfide (1.1 equiv) are irradiated under solvent-free conditions (300 W, 5–10 minutes).

- The intermediate thiosemicarbazone is treated with concentrated sulfuric acid to induce cyclization, yielding 2-amino-1,3,4-thiadiazole (85–90% yield).

Advantages : Rapid reaction times, reduced byproduct formation.

Functionalization of Thiadiazole with Thioether Moiety

The 5-position of the thiadiazole ring is sulfurated using 2-bromoacetophenone:

Thioether Formation

Procedure :

- 2-Amino-1,3,4-thiadiazole (1 equiv) is dissolved in methanol with sodium acetate (1.5 equiv).

- 2-Bromoacetophenone (1.05 equiv) is added dropwise at 20°C (1 hour).

- The product, 5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-amine, is filtered and recrystallized from ethanol (99.1% yield).

Key Insight : Sodium acetate neutralizes HBr, driving the reaction to completion.

Coupling of Benzoyl and Thiadiazole Moieties

The final amidation links the benzoyl chloride to the thiadiazole amine:

Acid Chloride Method

Procedure :

- 5-Chloro-2-methoxybenzoic acid (1 equiv) is refluxed with thionyl chloride (3 equiv) for 1 hour.

- Excess thionyl chloride is removed under vacuum, yielding 5-chloro-2-methoxybenzoyl chloride (72% yield).

- The acid chloride is added to a solution of 5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-amine (1 equiv) in dichloromethane with triethylamine (1.5 equiv).

- Stirring at room temperature (24 hours) affords the target compound after crystallization from methanol (68–75% yield).

Optimization : Triethylamine scavenges HCl, preventing protonation of the amine.

Coupling Agent Approach

Procedure :

- 5-Chloro-2-methoxybenzoic acid (1 equiv) is activated with HBTU (1.2 equiv) and DIPEA (2 equiv) in DMF.

- The thiadiazole amine (1 equiv) is added, and the mixture is stirred at 0°C → room temperature (12 hours).

- Purification via column chromatography (hexane/ethyl acetate) yields the product (70–78% yield).

Advantages : Avoids handling corrosive acid chlorides.

Analytical Characterization and Validation

Critical spectral data for the target compound include:

- IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C–O–C).

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, thiadiazole-H), 7.98–7.42 (m, 5H, Ph), 4.32 (s, 2H, SCH₂), 3.89 (s, 3H, OCH₃).

- MS (ESI+) : m/z 460.1 [M+H]⁺.

Purity is confirmed by HPLC (C18 column, 95:5 MeOH/H₂O, λ = 254 nm, tᵣ = 6.8 minutes).

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time | Cost Efficiency |

|---|---|---|---|---|

| Acid Chloride | 68–75 | ≥98 | 24 hours | High |

| Coupling Agent | 70–78 | ≥97 | 12 hours | Moderate |

| Microwave | 85–90 | ≥99 | 30 minutes | Low |

Trade-offs : Microwave methods offer speed but require specialized equipment. Acid chloride routes are cost-effective but involve hazardous reagents.

Challenges and Mitigation Strategies

- Regioselectivity in Thiadiazole Synthesis : Use of electron-withdrawing groups (e.g., nitro) directs cyclization to the 1,3,4-thiadiazole isomer.

- Thioether Oxidation : Reactions conducted under nitrogen minimize disulfide formation.

- Amine Protonation : Excess base (e.g., Na₂CO₃) ensures deprotonation during coupling.

化学反応の分析

Types of Reactions

5-chloro-2-methoxy-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

科学的研究の応用

5-chloro-2-methoxy-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

作用機序

The mechanism of action of 5-chloro-2-methoxy-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

類似化合物との比較

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogs of 5-chloro-2-methoxy-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, highlighting substituent variations and their impact on properties such as melting point, yield, and spectral data:

Key Observations :

- The target compound shares a benzamide-thiadiazole scaffold with analogs like 5e and 4c , but its unique (2-oxo-2-phenylethyl)thio group distinguishes it from compounds with simpler alkyl or arylthio substituents .

- Methoxy and chloro substituents on the benzamide ring (as in 4c and 5e ) are associated with enhanced thermal stability (higher melting points) and distinct NMR shifts for aromatic protons .

- The cyanoacrylamido group in 7d introduces strong IR absorption at ~2220 cm⁻¹ (C≡N stretch), a feature absent in the target compound .

Key Observations :

- The target compound’s (2-oxo-2-phenylethyl)thio group may mimic the bioactivity of sulfur-containing analogs like 9g (antioxidant) and 7d (anticancer), though its ketone functionality could enhance metabolic stability .

生物活性

The compound 5-chloro-2-methoxy-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a derivative of the 1,3,4-thiadiazole class, which is known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure

The compound features a thiadiazole ring , which is a significant pharmacophore associated with various biological activities. The presence of the chloro and methoxy groups enhances its lipophilicity and bioavailability.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound under review has shown promising results against various bacterial strains. For instance:

- Staphylococcus aureus and Escherichia coli were tested using the agar diffusion method, demonstrating significant antibacterial effects compared to control groups .

| Bacterial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

Anticancer Properties

Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation. The compound has been evaluated for its cytotoxic effects on several cancer cell lines. Molecular docking studies suggest that it may act as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .

The biological activity of this compound can be attributed to:

- Inhibition of Enzymatic Activity : The compound's interaction with enzymes like DHFR disrupts cellular processes essential for tumor growth.

- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to cell lysis.

Study 1: Antimicrobial Efficacy

A recent study synthesized various thiadiazole derivatives and evaluated their antimicrobial activities. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) against both Gram-positive and Gram-negative bacteria, highlighting its potential as an effective antimicrobial agent .

Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to apoptosis induction via mitochondrial pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。